molecular formula C19H16F3N3O3S2 B2819851 3,5-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392302-33-9

3,5-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2819851
CAS RN: 392302-33-9
M. Wt: 455.47
InChI Key: HSJDRBCGGIPUOY-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Benzamides have been widely used in various fields including medical, industrial, biological and potential drug industries .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures similar to 3,5-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been synthesized and evaluated for their potential biological activities. For instance, novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and showed promising anticancer activity against a panel of human cancer cell lines (Tiwari et al., 2017). These findings indicate the therapeutic potential of such compounds in cancer treatment.

Antimicrobial and Anti-inflammatory Properties

Research has also focused on derivatives with anti-inflammatory and analgesic properties. For example, benzodifuranyl derivatives have been created for their cyclooxygenase inhibitory activities, showing significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). This suggests their potential application in developing new anti-inflammatory drugs.

Synthesis Techniques

Innovative synthesis techniques have been applied to produce compounds with similar structures efficiently. For instance, microwave-assisted synthesis has been utilized to create benzamide derivatives under solvent-free conditions, leading to compounds with significant anticancer activities (Tiwari et al., 2017). These methods offer advantages in terms of speed and environmental impact compared to traditional synthesis approaches.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications, especially given the wide range of activities exhibited by benzamide derivatives .

properties

IUPAC Name

3,5-dimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S2/c1-27-14-7-12(8-15(9-14)28-2)16(26)23-17-24-25-18(30-17)29-10-11-4-3-5-13(6-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJDRBCGGIPUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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